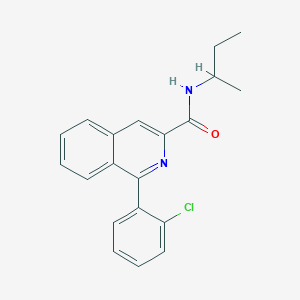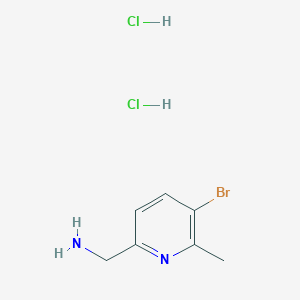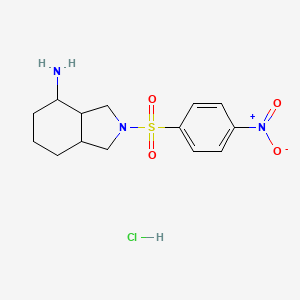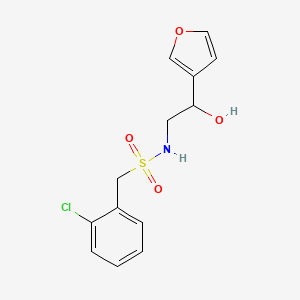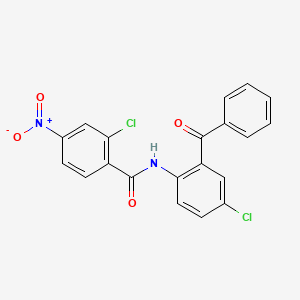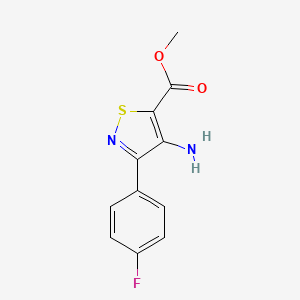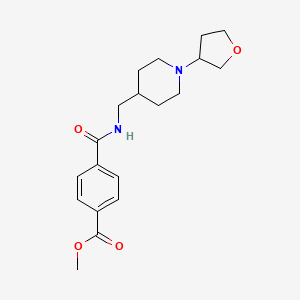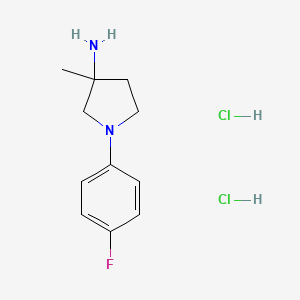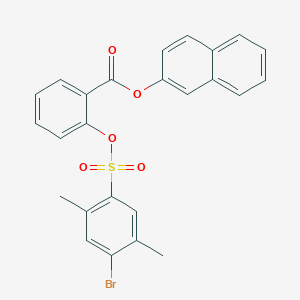
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate, also known as NBDB, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Aplicaciones Científicas De Investigación
- Naphthalene derivatives have shown a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation .
- They have been isolated from various sources including plants, liverworts, fungi, and insects .
- The methods of application or experimental procedures vary depending on the specific biological activity being studied .
- The outcomes of these studies have shown the potential of naphthalene derivatives as potent lead compounds for medicinal chemistry researches .
- Naphthalene molecules have been used in intermolecular dearomative [4 + 2] cycloaddition reactions .
- This process involves visible-light energy-transfer catalysis .
- A wide range of functional groups, structurally diverse 2-acyl naphthalenes and styrenes could easily be converted to a diverse range of bicyclo [2.2.2]octa-2,5-diene scaffolds in high yields and moderate endo-selectivities .
- This methodology has broad potentiality and the efficacy of the introduced methods was further highlighted by the post-synthetic diversification of the products .
Phytochemistry
Organic Chemistry
Material Science
- Naphthalenes have been used in intermolecular dearomative [4 + 2] cycloaddition reactions .
- This process involves visible-light energy-transfer catalysis .
- A wide range of functional groups, structurally diverse 2-acyl naphthalenes and styrenes could easily be converted to a diverse range of bicyclo [2.2.2]octa-2,5-diene scaffolds in high yields and moderate endo-selectivities .
- The late-stage modification of the derivatives of pharmaceutical agents further demonstrated the broad potentiality of this methodology .
- Naphthalenes have shown a variety of biological properties, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal .
- They are of great interest as potent lead compounds for medicinal chemistry researches .
- Naphthalenes have been reported from plants, liverworts, fungi, and insects .
Chemical Synthesis
Pharmaceutical Research
Organic Synthesis
- Naphthalene derivatives, specifically vinylidene-naphthofurans, exhibit photochromic properties when exposed to UV or sunlight at room temperature .
- This property makes them useful in the development of photo-responsive materials .
- Dihydronaphthofurans (DHNs), a class of arene ring-fused furans which are widely found in many natural and non-natural products, have relevant biological and pharmacological activities .
- They are used in the development of drug candidates .
Photochemical Reactions
Pharmacological Applications
Organic Synthesis
Propiedades
IUPAC Name |
naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrO5S/c1-16-14-24(17(2)13-22(16)26)32(28,29)31-23-10-6-5-9-21(23)25(27)30-20-12-11-18-7-3-4-8-19(18)15-20/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGFTJBSQLYVKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OC3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 2-(4-bromo-2,5-dimethylphenyl)sulfonyloxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

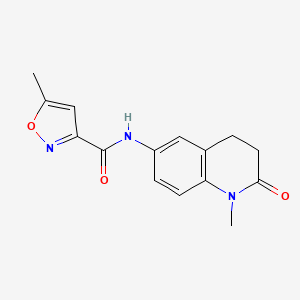
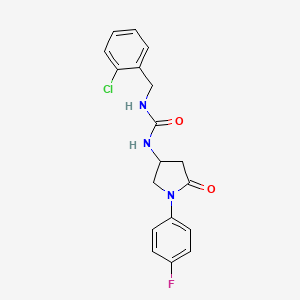
![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![3-[(4-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2357165.png)
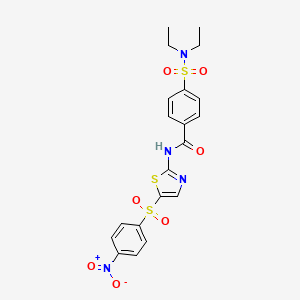
![[(1R,3r,5S)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2357172.png)
